3-Amino-3-(2-anthryl)propan-1-OL
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Overview
Description
3-Amino-3-(2-anthryl)propan-1-OL is an organic compound with the molecular formula C17H17NO. It is characterized by the presence of an amino group and an anthryl group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-anthryl)propan-1-OL typically involves the reaction of anthracene derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method includes the reduction of a nitroanthracene derivative followed by a subsequent reaction with an appropriate aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-anthryl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives with carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-Amino-3-(2-anthryl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-anthryl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the anthryl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the anthryl moiety.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole group instead of an anthryl group.
Uniqueness
3-Amino-3-(2-anthryl)propan-1-OL is unique due to the presence of the anthryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-amino-3-anthracen-2-ylpropan-1-ol |
InChI |
InChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2 |
InChI Key |
XZRHTZQOMZSCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N |
Origin of Product |
United States |
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